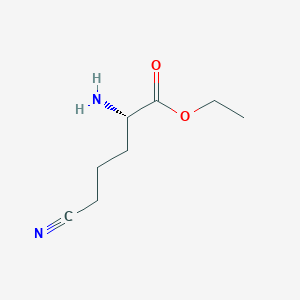
2,4-Dimethylpyrrolidine-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethylpyrrolidine-1-carbonyl chloride is a chemical compound with a pyrrolidine ring structure. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry. The presence of the carbonyl chloride functional group makes it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylpyrrolidine-1-carbonyl chloride typically involves the reaction of 2,4-dimethylpyrrolidine with phosgene or thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:
2,4-Dimethylpyrrolidine+Phosgene→2,4-Dimethylpyrrolidine-1-carbonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2,4-Dimethylpyrrolidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
科学研究应用
2,4-Dimethylpyrrolidine-1-carbonyl chloride is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used to introduce the pyrrolidine moiety into drug candidates, enhancing their pharmacokinetic properties.
Material Science: It is used in the synthesis of advanced materials, including polymers and resins.
作用机制
The mechanism of action of 2,4-Dimethylpyrrolidine-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to modify the structure of target molecules.
相似化合物的比较
Similar Compounds
- 2,4-Dimethylpyrrolidine-1-carboxylic acid
- 2,4-Dimethylpyrrolidine-1-amine
- 2,4-Dimethylpyrrolidine-1-ester
Uniqueness
2,4-Dimethylpyrrolidine-1-carbonyl chloride is unique due to the presence of the carbonyl chloride functional group, which imparts high reactivity towards nucleophiles
属性
CAS 编号 |
89629-91-4 |
|---|---|
分子式 |
C7H12ClNO |
分子量 |
161.63 g/mol |
IUPAC 名称 |
2,4-dimethylpyrrolidine-1-carbonyl chloride |
InChI |
InChI=1S/C7H12ClNO/c1-5-3-6(2)9(4-5)7(8)10/h5-6H,3-4H2,1-2H3 |
InChI 键 |
SIQKTWNLFWXTDW-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(N(C1)C(=O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


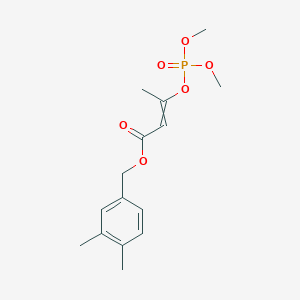
![3,5-Diiodo-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800938.png)
![7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;diiodide](/img/structure/B13800946.png)
![Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate](/img/structure/B13800949.png)
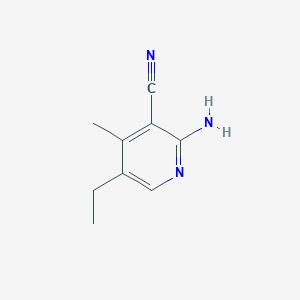
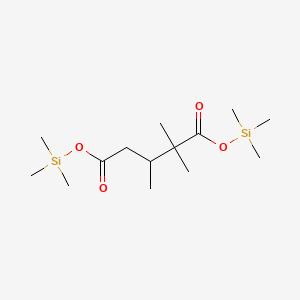
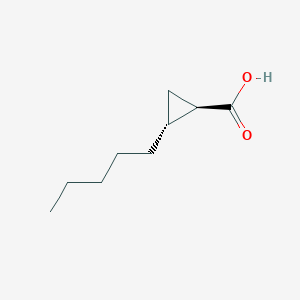
![Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-](/img/structure/B13800965.png)
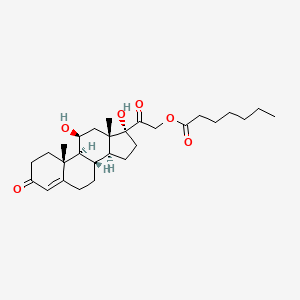



![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-ethoxyphenyl]-1-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-3-oxo-, ethyl ester](/img/structure/B13800991.png)
